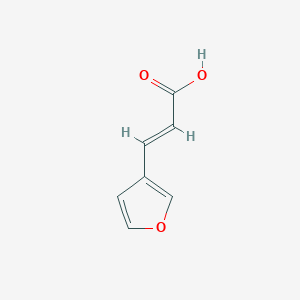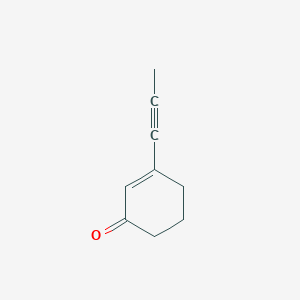
3-Prop-1-ynylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-1-ynylcyclohex-2-en-1-one is a chemical compound that belongs to the class of enones. It is also known as 3-(Prop-1-ynyl)cyclohex-2-enone and has a molecular formula of C10H10O. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Prop-1-ynylcyclohex-2-en-1-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Prop-1-ynylcyclohex-2-en-1-one. However, studies have shown that it has potential anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Prop-1-ynylcyclohex-2-en-1-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 3-Prop-1-ynylcyclohex-2-en-1-one. One area of interest is its potential applications in drug discovery. It has been shown to have potential anticancer activity and could be further developed as a potential therapeutic agent. Another area of interest is its use as a starting material for the synthesis of other compounds. Further research could explore the potential of this compound in organic synthesis.
Métodos De Síntesis
The synthesis of 3-Prop-1-ynylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction of 3-bromocyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
3-Prop-1-ynylcyclohex-2-en-1-one has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been studied extensively is in the field of organic synthesis. It has been used as a starting material for the synthesis of various other compounds.
Propiedades
Número CAS |
118946-88-6 |
|---|---|
Nombre del producto |
3-Prop-1-ynylcyclohex-2-en-1-one |
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
3-prop-1-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h7H,3,5-6H2,1H3 |
Clave InChI |
HWGKJPICUMNLBC-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=O)CCC1 |
SMILES canónico |
CC#CC1=CC(=O)CCC1 |
Sinónimos |
2-Cyclohexen-1-one, 3-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



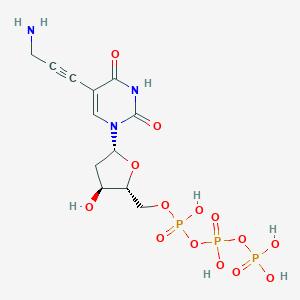
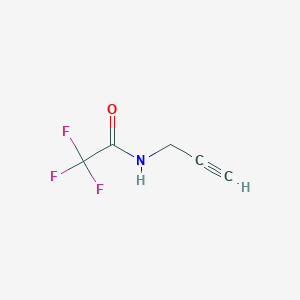
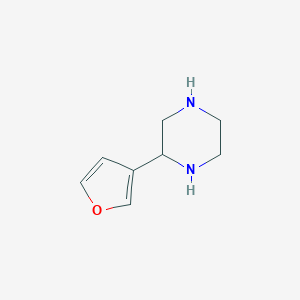
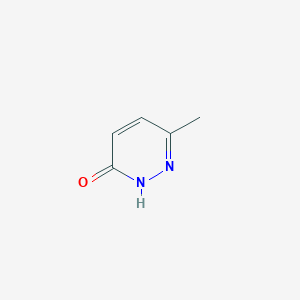
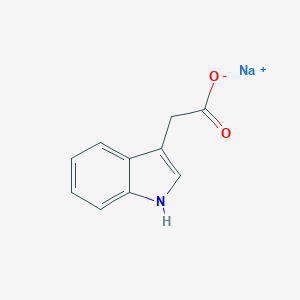
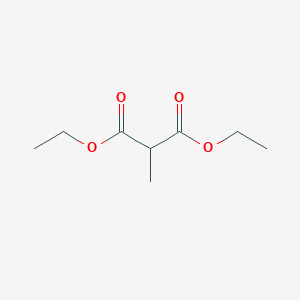
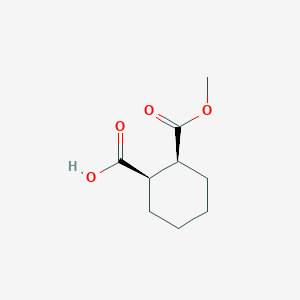
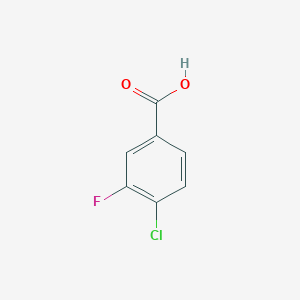
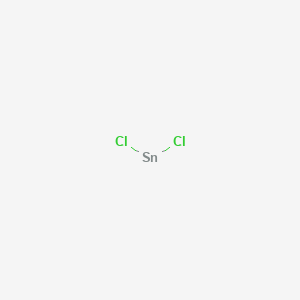
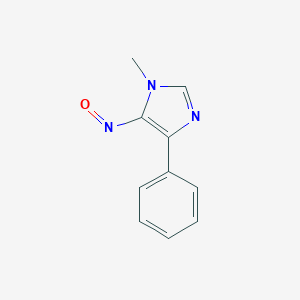
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
